molecular formula C7H13N3O B13338843 1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one

1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one

Katalognummer: B13338843
Molekulargewicht: 155.20 g/mol
InChI-Schlüssel: BALNEJROJNDFFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one is a chemical compound with a unique structure that includes a pyrazolone ring substituted with an aminopropyl group and a methyl group

Vorbereitungsmethoden

The synthesis of 1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one typically involves the reaction of 3-methyl-1h-pyrazol-5(4h)-one with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminopropyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dichloromethane.

Wissenschaftliche Forschungsanwendungen

1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with biological molecules, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(3-Aminopropyl)-3-methyl-1h-pyrazol-5(4h)-one can be compared with similar compounds such as:

    1-(3-Aminopropyl)imidazole: Similar in structure but with an imidazole ring instead of a pyrazolone ring.

    3-(3-Aminopropyl)-1-methyl-1h-pyrazol-5(4h)-one: A positional isomer with the aminopropyl group attached at a different position.

    1-(3-Aminopropyl)-3-methyl-1h-pyrazol-4(5h)-one: Another isomer with a different arrangement of the pyrazolone ring

Eigenschaften

Molekularformel

C7H13N3O

Molekulargewicht

155.20 g/mol

IUPAC-Name

2-(3-aminopropyl)-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C7H13N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2-5,8H2,1H3

InChI-Schlüssel

BALNEJROJNDFFP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=O)C1)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.